Pyridine, 2-azido-5-methyl-, 1-oxide
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Overview
Description
Pyridine, 2-azido-5-methyl-, 1-oxide is a nitrogen-containing heterocyclic compound. It is a derivative of pyridine, where the 2-position is substituted with an azido group, the 5-position with a methyl group, and the nitrogen atom in the ring is oxidized to form an N-oxide. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-azido-5-methyl-, 1-oxide typically involves the following steps:
Starting Material: The synthesis begins with 2-methylpyridine N-oxide.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety measures due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-azido-5-methyl-, 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine in the Staudinger reaction.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in DMF.
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Reduction: Triphenylphosphine (PPh3) for the Staudinger reaction.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction of the azido group.
Scientific Research Applications
Pyridine, 2-azido-5-methyl-, 1-oxide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in click chemistry.
Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Industry: Employed in the synthesis of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Pyridine, 2-azido-5-methyl-, 1-oxide primarily involves its reactivity due to the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are highly specific and efficient, making the compound valuable in bioconjugation and material science . The N-oxide functionality can also influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Pyridine, 2-methyl-, 1-oxide: Similar structure but lacks the azido group.
2-Azidopyridine: Lacks the methyl and N-oxide groups.
2-Methylpyridine: Lacks both the azido and N-oxide groups.
Uniqueness: Pyridine, 2-azido-5-methyl-, 1-oxide is unique due to the combination of the azido group, methyl group, and N-oxide functionality. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
Properties
CAS No. |
57097-33-3 |
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Molecular Formula |
C6H6N4O |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
2-azido-5-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H6N4O/c1-5-2-3-6(8-9-7)10(11)4-5/h2-4H,1H3 |
InChI Key |
OWYBCAXWDZRQQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C[N+](=C(C=C1)N=[N+]=[N-])[O-] |
Origin of Product |
United States |
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